3-methoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
Description
This compound features a pyrido[1,2-a]pyrazin-1,8-dione core substituted with two methoxy groups (at positions 3 and 7) and a benzamide side chain connected via an ethyl linker.
Properties
IUPAC Name |
3-methoxy-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-14-5-3-4-13(10-14)18(24)20-6-7-21-8-9-22-12-17(27-2)16(23)11-15(22)19(21)25/h3-5,10-12H,6-9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKIMZHFDJVRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related analogs:
Key Observations :
- Methoxy vs. Ethoxy Substitutions : The 7-methoxy group in the target compound may confer similar electronic effects as 7-ethoxy in , but ethoxy’s larger size could alter binding pocket interactions.
- Benzamide Variations : Replacement with cyclohexanecarboxamide (as in ) or bromofuran (as in ) modifies lipophilicity and hydrogen-bonding capacity, influencing target engagement.
- Halogenation: The 4-fluorophenyl group in enhances stability and bioavailability compared to non-halogenated analogs .
Pharmacological and Binding Properties
For example:
- Sigma Receptor Affinity : Benzamides with piperidinyl or methoxy groups (e.g., [¹²⁵I]PIMBA) show high tumor uptake in prostate cancer models . The target compound’s benzamide-ethyl chain may mimic these interactions.
- Enzyme Inhibition : Pyrido[1,2-a]pyrazin-dione derivatives are explored as kinase or protease inhibitors; the 1,8-dione moiety could chelate metal ions in enzyme active sites.
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